(R)-BPO-27's Mechanism of Action on CFTR: An In-depth Technical Guide
(R)-BPO-27's Mechanism of Action on CFTR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which (R)-BPO-27, a potent benzopyrimido-pyrrolo-oxazine-dione inhibitor, modulates the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This document synthesizes findings from electrophysiological, biochemical, and structural studies to offer a detailed understanding for researchers in the fields of cystic fibrosis, secretory diarrheas, and drug development.
Executive Summary
(R)-BPO-27 is the active enantiomer of BPO-27, a small molecule identified as a highly potent inhibitor of the CFTR chloride channel, with reported IC50 values in the low nanomolar range.[1][2] Initially, its mechanism was attributed to competitive inhibition of ATP binding at the nucleotide-binding domains (NBDs) of CFTR, which would stabilize the channel in a closed state.[3][4] However, recent high-resolution cryo-electron microscopy (cryo-EM) studies have provided a more refined model, suggesting that (R)-BPO-27 acts as a direct pore blocker. In this revised mechanism, the inhibitor lodges within the chloride-conducting pathway, physically occluding ion transport while permitting the ATP hydrolysis cycle to continue, thus uncoupling ATP hydrolysis from channel gating. This guide will present both the historical and the current understanding of (R)-BPO-27's mechanism of action, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action on CFTR
The functional cycle of CFTR is intrinsically linked to the binding and hydrolysis of ATP at its two cytosolic NBDs. This process drives the dimerization of the NBDs, which in turn induces conformational changes in the transmembrane domains (TMDs) to open the chloride ion pore. The precise mechanism by which (R)-BPO-27 inhibits this process has been a subject of evolving research.
The ATP-Competitive Inhibition Model (Historical View)
Initial investigations using computational docking and patch-clamp electrophysiology suggested that (R)-BPO-27 binds to the cytoplasmic side of CFTR, near the canonical ATP binding site.[3][4] This model proposed that (R)-BPO-27 competes with ATP, thereby preventing the necessary conformational changes for channel opening.[3][5]
Key evidence for this model included:
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A significant increase in the EC50 for ATP-dependent activation of CFTR in the presence of (R)-BPO-27.[3][5]
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Reduction in the channel's open probability (Po) and an increase in its closed time, without affecting the single-channel conductance.[3][5]
The Pore-Blockage Model (Current Understanding)
More recent structural data from cryo-EM studies of CFTR in complex with (R)-BPO-27 have revealed a different mechanism. These studies show the inhibitor binding within the inner vestibule of the CFTR pore, directly occluding the pathway for chloride ion transit.[6][7][8]
Key evidence for this model includes:
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High-resolution structural data showing (R)-BPO-27 physically located within the ion channel pore.[6][8]
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Biochemical assays demonstrating that while channel conductance is abolished, ATP hydrolysis continues, and may even be slightly stimulated.[6] This indicates an uncoupling of the ATP hydrolysis cycle from the gating of the channel, which contradicts a simple competitive inhibition model.[6][7]
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The observation that the rate of inhibition is inversely correlated with the probability of NBD dimerization, suggesting that the inhibitor binds more readily when the NBDs are separated (i.e., the channel is in a pre-open or closed state).[6]
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Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effects of (R)-BPO-27 on CFTR function.
Table 1: Inhibitory Potency of (R)-BPO-27 on CFTR
| Assay Type | Cell Line | Activator(s) | IC50 | Reference |
|---|---|---|---|---|
| Short-circuit current | FRT cells expressing human CFTR | Forskolin | ~4 nM | [2] |
| Cell-based fluorescence assay | Fischer rat thyroid (FRT) cells | Forskolin, IBMX, Genistein | ~8 nM (racemic BPO-27) | [1] |
| Single-channel electrophysiology | Inside-out patches | PKA, ATP | ~600 pM | [1] |
| Intestinal loop fluid accumulation | Mouse model | Cholera toxin / STa toxin | ~0.1 mg/kg |[1][9] |
Table 2: Electrophysiological Effects of (R)-BPO-27 on CFTR Gating
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Channel Open Probability (Po) | Control | 0.29 ± 0.02 | [3] |
| 5 nM (R)-BPO-27 | 0.08 ± 0.01 | [3] | |
| Mean Channel Closed Time | Increased significantly with (R)-BPO-27 | - | [3][5] |
| Unitary Channel Conductance | Unaffected by (R)-BPO-27 | - |[3][5] |
Table 3: Effect of (R)-BPO-27 on ATP-Dependent CFTR Activation and Hydrolysis
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| EC50 of ATP for CFTR activation | Control | 0.27 ± 0.05 mM | [3][5] |
| 0.5 nM (R)-BPO-27 | 1.77 ± 0.13 mM | [3][5] | |
| Km of ATP for hydrolysis | Control | 0.36 ± 0.11 mM | [6] |
| 1 µM (R)-BPO-27 | 1.6 ± 0.4 mM | [6] | |
| kcat (maximal turnover rate) | Control | 21 ± 3 ATP/protein/minute | [6] |
| | 1 µM (R)-BPO-27 | 27 ± 2 ATP/protein/minute |[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of (R)-BPO-27 on CFTR.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the macroscopic chloride current flowing through all CFTR channels on the cell surface.
Objective: To determine the effect of (R)-BPO-27 on the total CFTR-mediated chloride current.
Methodology:
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Cell Culture: HEK-293T or Baby Hamster Kidney (BHK) cells stably expressing wild-type human CFTR are cultured on glass coverslips.
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Solutions:
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Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4.
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Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 5 EGTA, 4 Mg-ATP, pH 7.2.
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Recording:
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A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and sealed onto the surface of a single cell to form a gigaseal (>1 GΩ).
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The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration.
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The cell is voltage-clamped at a holding potential of -40 mV. Voltage steps from -80 mV to +80 mV are applied to generate current-voltage (I-V) relationships.
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-
CFTR Activation and Inhibition:
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A baseline current is recorded.
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CFTR is activated by adding a cocktail of 10 µM Forskolin and 100 µM IBMX to the bath solution to raise intracellular cAMP levels.
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Once a stable activated current is achieved, (R)-BPO-27 is perfused at various concentrations to determine the dose-dependent inhibition.
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The specificity of the current is confirmed by adding a known CFTR inhibitor, such as CFTRinh-172 (10 µM), at the end of the experiment.
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Data Analysis: The current density (pA/pF) is calculated by normalizing the current amplitude to the cell capacitance. The percentage of inhibition at each concentration of (R)-BPO-27 is used to generate a dose-response curve and calculate the IC50.
Single-Channel Patch-Clamp Recording
This high-resolution technique allows for the observation of the gating (opening and closing) of individual CFTR channels.
Objective: To determine the effect of (R)-BPO-27 on CFTR channel open probability (Po), open time, closed time, and single-channel conductance.
Methodology:
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Configuration: The excised inside-out patch configuration is used, which exposes the intracellular face of the membrane patch to the bath solution.
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Solutions:
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Pipette (Extracellular) and Bath (Intracellular) Solution (in mM): 147 NMDG-Cl, 2 MgCl2, 5 HEPES, pH 7.4.
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-
Recording:
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A gigaseal is formed on a cell expressing CFTR. The pipette is then retracted to excise a small patch of the membrane.
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The patch is held at a constant voltage (e.g., -75 mV).
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CFTR Activation and Inhibition:
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The catalytic subunit of protein kinase A (PKA, 75 nM) and Mg-ATP (1 mM) are added to the bath solution to activate the CFTR channels in the patch.
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After recording baseline channel activity, (R)-BPO-27 is added to the bath at the desired concentration.
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Data Analysis:
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Channel openings are observed as discrete steps in the current recording.
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The single-channel current amplitude is measured to determine conductance.
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The total open time is divided by the total recording time to calculate the open probability (Po).
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The durations of individual open and closed events are measured to determine mean open and closed times.
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Ussing Chamber Assay for Transepithelial Ion Transport
This assay measures ion transport across a polarized epithelial monolayer.
Objective: To assess the effect of (R)-BPO-27 on CFTR-mediated chloride secretion across an epithelial cell layer.
Methodology:
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Cell Culture: Fischer rat thyroid (FRT) or human bronchial epithelial (HBE) cells expressing CFTR are grown on permeable filter supports (e.g., Transwells) until they form a confluent, polarized monolayer with high transepithelial resistance.
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Chamber Setup: The filter support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with Ringer's solution and maintained at 37°C, gassed with 95% O2/5% CO2.
-
Measurement: The monolayer is voltage-clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.
-
Experimental Procedure:
-
Initially, symmetrical Ringer's solution is used on both sides.
-
Amiloride (100 µM) is added to the apical side to inhibit the epithelial sodium channel (ENaC).
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CFTR-mediated chloride secretion is stimulated by adding Forskolin (10-20 µM) and IBMX (100 µM) to the basolateral side.
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(R)-BPO-27 is added cumulatively to the apical side to determine the dose-response for inhibition of the stimulated Isc.
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At the end of the experiment, a known CFTR inhibitor is added to confirm that the measured current is CFTR-dependent.
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Data Analysis: The change in Isc upon stimulation and subsequent inhibition is calculated. The inhibitory effect of (R)-BPO-27 is expressed as a percentage of the stimulated current.
Cell Surface Biotinylation for CFTR Trafficking
While (R)-BPO-27 is primarily a channel function modulator, this assay can be used to confirm that it does not affect the amount of CFTR at the cell surface.
Objective: To quantify the amount of CFTR protein at the plasma membrane.
Methodology:
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Cell Treatment: Cells expressing CFTR are treated with either vehicle or (R)-BPO-27 for a specified period.
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Biotinylation:
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Cells are cooled to 4°C to halt membrane trafficking.
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The cell surface is incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C.
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The reaction is quenched with a primary amine-containing solution (e.g., glycine in PBS).
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Cell Lysis and Biotinylated Protein Isolation:
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Cells are lysed in a buffer containing protease inhibitors.
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A small fraction of the total lysate is saved for analysis of total CFTR expression.
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The remaining lysate is incubated with streptavidin-conjugated beads to capture the biotinylated (cell surface) proteins.
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Western Blotting:
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The captured proteins are eluted from the beads.
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Both the total cell lysate and the surface protein fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with a primary antibody against CFTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using chemiluminescence.
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-
Data Analysis: The intensity of the CFTR bands in the surface fraction is quantified and normalized to the total CFTR expression in the lysate to determine the relative amount of CFTR at the plasma membrane.
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Conclusion
(R)-BPO-27 is a potent inhibitor of the CFTR chloride channel. While initial studies pointed towards an ATP-competitive mechanism, the current consensus, supported by high-resolution structural data, is that (R)-BPO-27 functions as a direct pore blocker. It physically occludes the ion conduction pathway, thereby inhibiting chloride transport, while uniquely uncoupling this block from the ATP hydrolysis cycle at the NBDs. This detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided herein, is crucial for the rational design of future CFTR inhibitors for the treatment of secretory diarrheas and other diseases of CFTR hyperactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Benzopyrimido-pyrrolo-oxazine-dione (R)-BPO-27 Inhibits CFTR Chloride Channel Gating by Competition with ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of ATP binding and hydrolysis in the gating of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
